4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
Description
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide is an organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a prop-2-enylbutanamide moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-10-17-14(20)8-5-9-15-18-16(19-22-15)12-6-4-7-13(11-12)21-2/h3-4,6-7,11H,1,5,8-10H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRLEPVAVCMSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the oxadiazole ring may produce amines .
Scientific Research Applications
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and methoxyphenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide is unique due to its specific combination of functional groups and heterocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
